11β,13-ジヒドロラクチュピクリン

説明

Synthesis Analysis

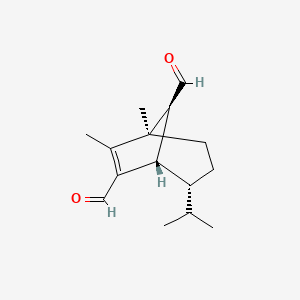

The synthesis of 11β,13-dihydrolactucopicrin is a complex process involving the synthesis of sesquiterpene lactones. One study details the synthesis of various naturally occurring guaianolides, including 11β,13-dihydrokauniolide and related compounds, through a common cationic intermediate derived from (11S)-1β-(mesyloxy)eudesm-3-eno-12,6α-lactone by solvolytic rearrangement (Ando et al., 1994). This process is indicative of the synthetic pathways that can be adapted for 11β,13-dihydrolactucopicrin, showcasing the intricate steps involved in its synthesis.

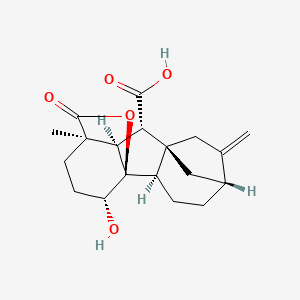

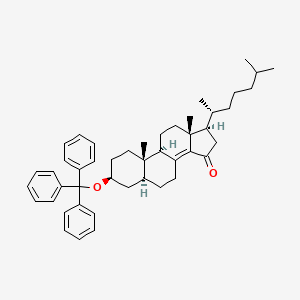

Molecular Structure Analysis

The molecular structure of compounds closely related to 11β,13-dihydrolactucopicrin has been elucidated through various structural analysis methods. For instance, the crystal structure of murine 11β-hydroxysteroid dehydrogenase 1, an enzyme that converts cortisone to its active form and is relevant to the activity of 11β,13-dihydrolactucopicrin, has been determined (Zhang et al., 2005). Such analyses are crucial for understanding the interaction of 11β,13-dihydrolactucopicrin with biological molecules.

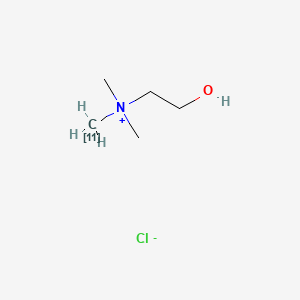

Chemical Reactions and Properties

The chemical reactions and properties of 11β,13-dihydrolactucopicrin and related compounds involve significant transformations. For example, the enzymatic activity and purification from human liver characterize 11β-hydroxysteroid dehydrogenase as a carbonyl reductase of xenobiotics, which is essential for understanding the metabolic pathways and interactions of 11β,13-dihydrolactucopicrin (Maser et al., 2006).

科学的研究の応用

化学構造と性質

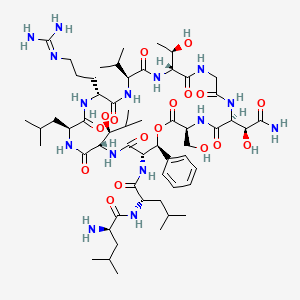

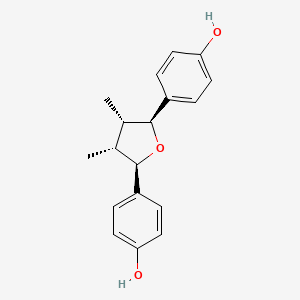

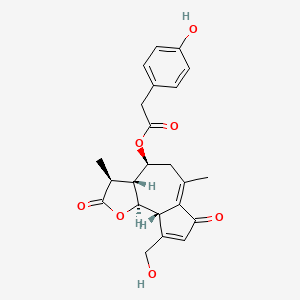

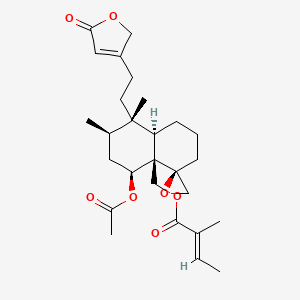

“11β,13-ジヒドロラクチュピクリン”は、セスキテルペンラクトン です。 4-ヒドロキシフェニル酢酸のカルボキシル基と、11β,13-ジヒドロラクチュシンの8-ヒドロキシ基との正式な縮合によって得られます 。 この化合物は、分子式がC23H24O7、平均質量が412.433です 。

天然での発生

この化合物は、チコリ に見られます。 チコリは、伝統医学で広く使用されている植物であり、様々な健康上の利点で知られています。

植物代謝産物としての役割

“11β,13-ジヒドロラクチュピクリン”は、植物代謝産物として同定されています 。 植物代謝産物は、植物の代謝プロセス中に生成される化合物です。 これらの化合物は、しばしば植物の成長、発達、および防御メカニズムにおいて重要な役割を果たします。

誘導体の研究

“11β,13-ジヒドロラクチュピクリン”の誘導体、例えば15-オキサレート型 の研究が進められています。 これらの研究は、この化合物とその誘導体の新たな知見と潜在的な応用につながる可能性があります。

作用機序

Target of Action

It is known that sesquiterpene lactones, the class of compounds to which 11beta,13-dihydrolactucopicrin belongs, have demonstrated anti-parasitic properties against a range of parasitic taxa .

Mode of Action

For instance, some sesquiterpene lactones from chicory have shown potential inhibitory activity against proteases involved in the viral replication of SARS-CoV-2 .

Pharmacokinetics

The compound’s solubility is reported to be 483e-02 g/l, and it has a LogP value of 186, indicating its lipophilic nature . These properties can influence the compound’s bioavailability.

特性

IUPAC Name |

[(3S,3aR,4S,9aS,9bR)-9-(hydroxymethyl)-3,6-dimethyl-2,7-dioxo-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl] 2-(4-hydroxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O7/c1-11-7-17(29-18(27)8-13-3-5-15(25)6-4-13)20-12(2)23(28)30-22(20)21-14(10-24)9-16(26)19(11)21/h3-6,9,12,17,20-22,24-25H,7-8,10H2,1-2H3/t12-,17-,20+,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICJJPTZLMALYBH-ZUQDHHQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC(=C3C(C2OC1=O)C(=CC3=O)CO)C)OC(=O)CC4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2[C@H](CC(=C3[C@@H]([C@H]2OC1=O)C(=CC3=O)CO)C)OC(=O)CC4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501310336 | |

| Record name | 11β,13-Dihydrolactucopicrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

125519-47-3 | |

| Record name | 11β,13-Dihydrolactucopicrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125519-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11β,13-Dihydrolactucopicrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

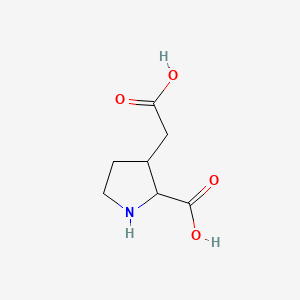

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![15,19-Dibromo-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-6,2'-oxane]-16-one](/img/structure/B1255094.png)

![[(2S,3R,4S,6R)-2-[[(2R,3R,4S,5R,8R,9S,10S,11R,12R)-5-ethyl-3,4-dihydroxy-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-7-oxo-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-dimethyl-prop-2-ynylazanium](/img/structure/B1255096.png)

![(2S,3R,4R,5R)-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B1255102.png)